molecular formula C11H20N2O2 B580885 (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 370882-39-6

(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No.: B580885
CAS No.: 370882-39-6
M. Wt: 212.293
InChI Key: NYGXZCRPVBPJTA-BDAKNGLRSA-N
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Description

“(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate” is a chemical compound with the molecular formula C11H20N2O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of (3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo [3,4-B]pyrrole involves the use of palladium hydroxide on activated carbon as a catalyst. The reaction is carried out under an atmosphere of hydrogen at 50°C for 4 hours.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 .


Physical And Chemical Properties Analysis

“this compound” is a colorless to pale-yellow to yellow-brown solid or liquid. It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Efficient Synthesis of Pharmacologically Important Intermediates

An efficient process for the synthesis of a closely related compound, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, showcases its role as a pharmacophore for diverse pharmacological activities. The process involves an inexpensive KMnO_4 mediated oxidative cleavage, demonstrating cost-effectiveness and scalability for commercial synthesis (Bahekar et al., 2017).

Contributions to Heterocyclic Chemistry

Research on diastereoselective 1,3-dipolar cycloadditions has led to the synthesis of substituted pyrrolo[3,2-d]isoxazoles, highlighting the compound's utility in constructing complex heterocyclic structures, which are valuable in the development of new materials and biologically active molecules (Moroz et al., 2018).

Organocatalysis and Chiral Synthesis

The organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate from Boc-tetramic acid and benzylidenemalononitrile underscores the compound's relevance in producing racemic mixtures of pharmacologically active molecules through non-covalent catalysis (Hozjan et al., 2023).

Large-Scale Synthesis for Nicotinic Acetylcholine Receptor Agonists

An optimized synthesis process for (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate in nicotinic acetylcholine receptor agonists, illustrates the compound's role in the preparation of multihundred gram quantities, emphasizing its significance in therapeutic applications (Jarugu et al., 2018).

Structural Studies and Chemical Transformations

Research into methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates explores the hydrogen-bonded sheets formed by these molecules, providing insights into the structural dynamics of related compounds and their potential applications in designing new molecular architectures (Quiroga et al., 2013).

Safety and Hazards

The safety information for “(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate” indicates that it is classified under GHS07. The hazard statements include H302, H315, H319, and H335. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

tert-butyl (3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGXZCRPVBPJTA-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCN[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370882-39-6, 180975-51-3
Record name tert-butyl (3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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